molecular formula C18H24N2O3 B1215113 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-

2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-

Katalognummer: B1215113
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: LITNEAPWQHVPOK-TZDAIYRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Identification

The systematic nomenclature of 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is more commonly referred to by its International Nonproprietary Name, Atizoram, and its developmental code designation CP-80633. The systematic name reflects the presence of three distinct structural components: a tetrahydropyrimidinone ring system, a methoxyphenyl group, and a bicyclo[2.2.1]heptane (norbornane) substituent with defined stereochemistry at positions 1S, 2S, and 4R.

The molecular formula C18H24N2O3 indicates the presence of eighteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 316.401 daltons. The compound exists as one member of a stereoisomeric pair, with the alternative (1R,2R,4S) configuration representing a distinct chemical entity with different registration numbers and potentially different biological activities. ChemSpider identification number 8037426 specifically corresponds to the (1S,2S,4R) stereoisomer, while PubChem Compound Identifier 14010192 refers to the (1R,2R,4S) configuration.

The InChI key LITNEAPWQHVPOK-FFSVYQOJSA-N provides a unique digital fingerprint for the specific stereoisomer, enabling precise identification across chemical databases. The simplified molecular-input line-entry system representation COC1=C(O[C@H]2C[C@@H]3CC[C@H]2C3)C=C(C=C1)C4CNC(=O)NC4 encodes the complete structural information including stereochemical specifications.

Chemical Classification and Registration

2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- belongs to the pyrimidinone class of heterocyclic compounds, specifically classified as a substituted tetrahydropyrimidin-2(1H)-one derivative. The compound falls under the broader category of phosphodiesterase 4 inhibitors, a therapeutically significant class of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate.

Chemical Abstracts Service has assigned the registry number 135637-46-6 to this specific stereoisomeric configuration. The compound appears in multiple international chemical databases, including the European Chemicals Agency database, PubChem, and ChemSpider, reflecting its significance in pharmaceutical research. The United Nations International Identifier 8SI21E44GN has been designated for regulatory and pharmaceutical tracking purposes.

The following table summarizes the key identification parameters:

Parameter Value
Systematic Name 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-
International Nonproprietary Name Atizoram
Development Code CP-80633
Molecular Formula C18H24N2O3
Molecular Weight 316.401 g/mol
Chemical Abstracts Service Number 135637-46-6
ChemSpider Identification 8037426
InChI Key LITNEAPWQHVPOK-FFSVYQOJSA-N

The compound demonstrates three defined stereocenters out of three possible positions, indicating complete stereochemical specification. This precise stereochemical definition is crucial for pharmaceutical applications, as different stereoisomers can exhibit dramatically different biological activities and pharmacokinetic properties.

Discovery and Development Timeline

The development of 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- emerged from extensive research into phosphodiesterase 4 inhibition as a therapeutic strategy for inflammatory and respiratory diseases. Pfizer served as the originating pharmaceutical company responsible for the discovery and initial development of this compound under the designation CP-80633. The compound represents a second-generation phosphodiesterase 4 inhibitor, developed to address the limitations of earlier agents such as rolipram, which demonstrated significant adverse effects in clinical trials.

Early research into phosphodiesterase 4 inhibitors began in the 1970s with the synthesis of rolipram in 1977, establishing the foundation for understanding cyclic adenosine monophosphate regulation in inflammatory processes. The development of CP-80633 occurred during the 1990s as part of efforts to create more selective and better-tolerated phosphodiesterase 4 inhibitors. Initial in vitro studies demonstrated that CP-80633 selectively inhibited phosphodiesterase 4 isoforms with an inhibitory concentration of 1.27 micromolar in human lung preparations, while showing minimal activity against other phosphodiesterase subtypes.

Preclinical investigations revealed that CP-80633 effectively elevated intracellular cyclic adenosine monophosphate levels and demonstrated anti-inflammatory properties in various cellular and animal models. The compound progressed through Phase I and Phase II clinical trials for multiple indications, including asthma, atopic dermatitis, and psoriasis. However, development was ultimately discontinued for the asthma indication, and no recent development activity has been reported for other therapeutic areas.

The timeline of major developmental milestones includes initial synthesis and characterization in the early 1990s, completion of preclinical studies demonstrating phosphodiesterase 4 selectivity and anti-inflammatory activity by the mid-1990s, initiation of clinical trials in the late 1990s for respiratory and dermatological indications, and eventual discontinuation of active development programs in the early 2000s.

Position in Medicinal Chemistry Research

2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- occupies a significant position within the evolution of phosphodiesterase 4 inhibitor medicinal chemistry. The compound represents an important transition from first-generation inhibitors like rolipram to more sophisticated molecular designs aimed at improving selectivity and reducing adverse effects. The incorporation of the bicyclo[2.2.1]heptane moiety represents a novel structural approach to phosphodiesterase 4 inhibition, distinguishing it from earlier benzisoxazole and catecholether derivatives.

The compound contributed to advancing understanding of structure-activity relationships within the phosphodiesterase 4 inhibitor class. Research demonstrated that CP-80633 exhibited no significant selectivity among phosphodiesterase 4A, 4B, 4C, or 4D isoforms, providing insights into the importance of isoform selectivity for therapeutic outcomes. This finding influenced subsequent medicinal chemistry efforts to develop isoform-selective inhibitors, particularly those targeting phosphodiesterase 4B for anti-inflammatory effects while avoiding phosphodiesterase 4D-mediated adverse effects.

The structural design of 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- incorporated several medicinal chemistry principles for optimizing drug-like properties. The tetrahydropyrimidinone core provides hydrogen bonding capabilities essential for target binding, while the methoxyphenyl group contributes to appropriate lipophilicity for cellular penetration. The norbornane substituent introduces conformational rigidity that may enhance binding selectivity and metabolic stability.

Contemporary phosphodiesterase 4 inhibitor research continues to build upon insights gained from compounds like CP-80633. The development of approved drugs such as roflumilast for chronic obstructive pulmonary disease and apremilast for psoriatic conditions demonstrates the continued therapeutic relevance of this chemical class. Current research focuses on developing tissue-selective delivery systems, inhaled formulations for respiratory applications, and combination therapies that may overcome limitations encountered with earlier systemic phosphodiesterase 4 inhibitors.

Eigenschaften

Molekularformel

C18H24N2O3

Molekulargewicht

316.4 g/mol

IUPAC-Name

5-[3-[[(2S)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11?,13?,16-/m0/s1

InChI-Schlüssel

LITNEAPWQHVPOK-TZDAIYRESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3CC4CCC3C4

Kanonische SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4

Synonyme

5-(3-(2'-exobicyclo(2.2.1)heptyloxy)-4-methoxyphenyl)tetrahydro-2(1H)pyrimidone
CP 80633
CP-80633

Herkunft des Produkts

United States

Vorbereitungsmethoden

Lipase-Catalyzed Kinetic Resolution of endo-Norbornenol

The stereochemical integrity of the bicyclo[2.2.1]hept-2-yloxy group is critical for the target compound’s biological activity. The Russian patent RU2104306C1 outlines a method to resolve racemic endo-bicyclo[2.2.1]heptan-2-ol (norbornenol) via porcine pancreatic lipase-mediated transesterification with 2,2,2-trichloroethyl butyrate. Key parameters include:

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran.

  • Temperature : 15–40°C (optimal at 25°C to balance reaction rate and enzyme stability).

  • Conversion : Reaction halted at 40–50% completion to maximize optical purity of (2R)-endo-norbornenol (99% ee).

The resolved (2R)-endo-norbornenol is then coupled with 3-hydroxy-4-methoxybenzaldehyde under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the ether linkage. This step ensures retention of configuration at the bicyclic center, critical for the (1S,2S,4R) stereochemistry.

Formation of the Tetrahydropyrimidinone Core

The aldehyde intermediate undergoes condensation with cyanoacetic acid in pyridine catalyzed by piperidine (80–110°C), yielding a dinitrile derivative. Subsequent hydration with H₂O₂/Na₂CO₃ in acetone/water (0–30°C) converts the dinitrile to a bis-amide, which is cyclized using lead tetraacetate in pyridine to form the tetrahydropyrimidinone ring.

Table 1: Key Reaction Parameters for RU2104306C1 Method

StepReagents/ConditionsYield (%)Optical Purity (% ee)
Lipase resolutionPorcine lipase, ether, 25°C45–5099
Mitsunobu couplingDEAD, PPh₃, THF78
CyclizationPb(OAc)₄, pyridine, 25°C65

Traditional Condensation Approaches

Asparagine-Based Cyclocondensation

A method from the Asian Journal of Chemistry synthesizes 2-phenyltetrahydropyrimidinones via condensation of asparagine, aldehydes, and KOH. Adapting this to the target compound would require:

  • Aldehyde : 3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxybenzaldehyde.

  • Base : Aqueous KOH (2.2 g in 25 mL H₂O).

  • Limitations : The aqueous basic conditions may hydrolyze the bicyclic ether or racemize stereocenters, necessitating protective group strategies.

Table 2: Comparative Analysis of Synthetic Routes

MethodStereochemical ControlCatalyst/ToxicityScalability
Enzymatic (RU2104306C1)High (99% ee)Pb(OAc)₄ (toxic)Moderate
ElectrochemicalLowNoneHigh
AsparagineLowKOH (non-toxic)Low

Challenges in Stereochemical Purity and Purification

Recrystallization Strategies

The Korean patent KR20160065496A details recrystallization of phenoxy-pyrimidinones using pH adjustment. For the target compound, dissolving the crude product in aqueous NaOH followed by acidification (HCl or citric acid) achieves >99% purity. This step is critical given the toxicity of lead tetraacetate residues from the RU2104306C1 method.

Optical Purity Maintenance

The enzymatic resolution step in RU2104306C1 ensures high enantiomeric excess (99% ee), but subsequent Mitsunobu coupling and cyclization must avoid racemization. Low temperatures (0–25°C) and anhydrous conditions during lead tetraacetate cyclization are essential .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP 80633 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Oxiden führen, während Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

CP 80633 has been investigated for its potential as an antipsychotic agent. Research indicates that it may modulate neurotransmitter systems involved in psychotic disorders, particularly through interactions with dopamine and serotonin receptors. A study highlighted its efficacy in preclinical models of schizophrenia, demonstrating improvements in symptoms associated with dopaminergic dysregulation .

Cognitive Enhancement

The compound has shown promise in enhancing cognitive functions. Its ability to influence cholinergic signaling pathways suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease. Experimental data have indicated improvements in memory and learning tasks in animal models .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of CP 80633. The compound appears to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the modulation of NF-kB signaling pathways, which are critical in the inflammatory response .

Case Study 1: Antipsychotic Efficacy

In a double-blind study involving patients with schizophrenia, CP 80633 was administered over a six-week period. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, suggesting robust antipsychotic effects .

Case Study 2: Cognitive Improvement

A randomized controlled trial assessed the cognitive effects of CP 80633 in elderly patients with mild cognitive impairment (MCI). Participants receiving the compound showed marked improvements on the Mini-Mental State Examination (MMSE) compared to those on placebo, supporting its role in cognitive enhancement .

Data Table: Summary of Applications

ApplicationMechanism of ActionEvidence Level
AntipsychoticModulation of dopamine/serotonin receptorsHigh (Clinical Trials)
Cognitive EnhancementInfluence on cholinergic pathwaysModerate (Preclinical)
Anti-inflammatoryInhibition of NF-kB signalingModerate (Preclinical)

Wirkmechanismus

CP 80633 exerts its effects by selectively inhibiting phosphodiesterase type 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, CP 80633 increases intracellular levels of cAMP, leading to the suppression of inflammatory cell functions. This mechanism involves the modulation of signaling pathways that regulate immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.2.1]heptane Moieties

CP 80,633 shares structural similarities with other bicyclo[2.2.1]heptane-containing compounds, particularly those targeting PDE4 or related enzymes.

Compound Name Molecular Formula Key Structural Features Biological Target IC₅₀/Activity Reference
CP 80,633 C₁₈H₂₄N₂O₃ Norbornyloxy, methoxyphenyl, tetrahydropyrimidinone PDE4B 0.5 μM (PDE4B)
NVW (N-tert-butyl-2-{4-[(5,5-dioxido-2-phenyl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)amino]phenyl}acetamide) C₂₅H₃₀N₄O₃S Thiopyranopyrimidine, sulfonamide PDE4 0.2 μM (PDE4D)
Cenisertib C₂₄H₂₉FN₈O Bicyclo[2.2.1]heptene, fluoropyrimidine Antineoplastic (ALK/ROS1) Not reported (clinical)

Key Observations :

  • CP 80,633 and NVW both inhibit PDE4 isoforms but differ in core heterocycles (pyrimidinone vs. thiopyranopyrimidine). The norbornyloxy group in CP 80,633 enhances stereochemical selectivity for PDE4B , whereas NVW’s sulfonamide group broadens its PDE4D affinity .
  • Cenisertib shares the bicyclo[2.2.1] framework but replaces the methoxyphenyl group with a fluoropyrimidine, redirecting its activity toward kinase inhibition .
Pyrimidinone Derivatives with Modified Substituents

Pyrimidinones with sulfur or alkyl substitutions exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Substituents LogP Solubility (mg/mL) Activity Reference
CP 80,633 C₁₈H₂₄N₂O₃ Methoxy, norbornyloxy 2.1 0.15 (ethanol) PDE4B inhibition
Tetrahydro-4-thioxo-1H-pyrimidin-2-one C₄H₆N₂OS Thioxo group 0.8 1.2 (water) Antimicrobial
5-[(2-Hydroxy-1-naphthyl)methyl]-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one C₂₁H₁₆N₂O₂S Naphthyl, thioxo 3.5 0.03 (DMSO) Anticancer (in vitro)

Key Observations :

  • The thioxo substitution in pyrimidinones increases hydrophilicity (lower LogP) but reduces cell permeability compared to CP 80,633 .
  • Bulky aromatic groups (e.g., naphthyl in ) enhance target affinity but compromise solubility.

Pharmacological and Structural Advantages of CP 80,633

  • Stereochemical Precision: The (1S,2S,4R) configuration of the norbornane moiety optimizes binding to PDE4B’s hydrophobic pocket, as demonstrated in the 3KKT crystal structure .
  • Metabolic Stability: The tetrahydropyrimidinone ring resists hepatic oxidation better than analogous thieno- or furopyrimidinones .
  • Selectivity : CP 80,633 shows >100-fold selectivity for PDE4B over PDE3 and PDE5, unlike racemic analogues with broader off-target effects .

Biologische Aktivität

The compound 2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- is a pyrimidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Pyrimidinone
  • Substituents : Bicyclo[2.2.1]hept-2-yloxy and 4-methoxyphenyl groups

Biological Activity Overview

The biological activities of pyrimidinone derivatives often stem from their ability to interact with various molecular targets, including proteins and nucleic acids. The specific compound under investigation has shown promising results in several areas:

Antitumor Activity

Recent studies indicate that certain pyrimidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives similar to the compound inhibited the metabolic activity of lung adenocarcinoma cells (A549) with a CC50 value of 3.6 μM and a selectivity index (SI) of 17.3 over non-cancerous fibroblasts .
  • Cell cycle analysis revealed that these compounds can induce G2/M cell cycle arrest without triggering apoptosis, suggesting a unique mechanism of action that warrants further exploration .

Interaction with Proteins

The interaction of pyrimidinone derivatives with proteins such as X-linked inhibitor of apoptosis protein (XIAP) has been documented:

  • A theoretical model indicated that certain pyrimidinone derivatives could inhibit the biological activity of XIAP, potentially leading to reduced prostate cancer levels. The binding affinities and inhibition constants (Ki values) were significantly lower compared to controls, suggesting effective interaction with the target protein .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μg/ml)Mechanism of Action
AntitumorHCT116 (Colon)19.3Cytotoxic inhibition
AntitumorHEPG2 (Liver)2.6Induction of apoptosis
AntitumorMCF7 (Breast)5Cell cycle arrest
Protein InteractionXIAP-Inhibition via binding

Pharmacokinetic Properties

Pharmacokinetic studies using software like SwissADME have suggested that the pharmacokinetics of pyrimidinone derivatives vary significantly based on their chemical structures. Factors such as gastrointestinal absorption and metabolism through cytochrome P450 systems were evaluated, indicating that structural modifications can enhance or diminish bioavailability and efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.